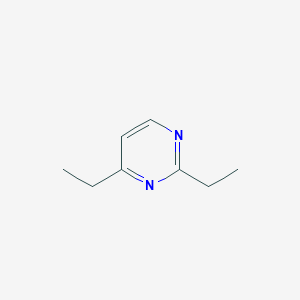

2,4-Diethylpyrimidine

Description

2,4-Diethylpyrimidine (CAS: 117888-04-7) is a pyrimidine derivative featuring ethyl groups at the 2- and 4-positions of the heteroaromatic ring. Pyrimidines are six-membered aromatic rings with two nitrogen atoms at positions 1 and 3, and their derivatives are widely studied for applications in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name |

2,4-diethylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-3-7-5-6-9-8(4-2)10-7/h5-6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOACNDPOIZYNHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NC=C1)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diethylpyrimidine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of ethyl acetoacetate with guanidine in the presence of a base such as sodium ethoxide can yield 2,4-Diethylpyrimidine. The reaction typically proceeds through the formation of an intermediate, which undergoes cyclization to form the desired pyrimidine ring.

Industrial Production Methods

Industrial production of 2,4-Diethylpyrimidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as distillation, crystallization, or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Diethylpyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.

Reduction: Reduction reactions can convert 2,4-Diethylpyrimidine to its dihydropyrimidine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Reagents such as halogens, alkyl halides, or organometallic compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can produce a variety of functionalized pyrimidine derivatives.

Scientific Research Applications

2,4-Diethylpyrimidine has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.

Medicine: Derivatives of 2,4-Diethylpyrimidine may exhibit pharmacological activities, making them candidates for drug development.

Industry: The compound can be utilized in the production of materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 2,4-Diethylpyrimidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The presence of ethyl groups can influence the compound’s binding affinity and selectivity. The molecular pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interference with nucleic acid synthesis.

Comparison with Similar Compounds

Key Observations :

- Synthetic Complexity: 2,4-Diethylpyrimidine is commercially synthesized, whereas derivatives like 2-amino-4,6-diarylpyrimidines require multi-step condensation reactions .

- Functional Group Impact: Ethyl groups in 2,4-diethylpyrimidine likely reduce polarity compared to methoxy or amino analogues, affecting solubility and reactivity .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

*Estimated based on pyrimidine analogues.

Key Observations :

- Melting Points : Ethyl-substituted derivatives (e.g., 2,4-diethylpyrimidine) generally exhibit lower melting points than hydroxylated or carbonyl-containing analogues (e.g., barbiturates) due to reduced hydrogen bonding .

- Mesomorphic Behavior : Unlike 2,4-dimethoxypyrimidine derivatives, which exhibit nematic phases at 159°C , 2,4-diethylpyrimidine’s liquid crystalline properties remain unexplored.

- Acidity: The electron-donating ethyl groups in 2,4-diethylpyrimidine likely result in weaker acidity compared to dihydropyrimidinones (pKa ~8–10) .

Key Observations :

- Pharmaceuticals: While dihydropyrimidinones and barbiturates are bioactive , 2,4-diethylpyrimidine’s ethyl groups may hinder drug-receptor interactions due to steric bulk.

Biological Activity

2,4-Diethylpyrimidine is a pyrimidine derivative characterized by the presence of ethyl groups at the 2 and 4 positions. This structural modification can significantly influence its biological activity, particularly in relation to enzyme inhibition and cellular functions. The compound has garnered attention for its potential roles in various biochemical pathways, especially those involving nucleic acid synthesis and cellular proliferation.

Target Enzymes:

Pyrimidine derivatives, including 2,4-Diethylpyrimidine, primarily target enzymes such as dihydrofolate reductase (DHFR). This enzyme plays a crucial role in the folate metabolism pathway, which is vital for DNA synthesis and cell division. Inhibition of DHFR can lead to reduced proliferation of rapidly dividing cells, making this compound potentially useful in cancer therapy and antimicrobial applications.

Mode of Action:

The interaction of 2,4-Diethylpyrimidine with its targets typically involves binding to the active site of the enzyme. This binding inhibits the enzyme's function, disrupting essential biochemical processes that can lead to cell death.

Biochemical Pathways:

This compound is integral to several metabolic pathways, particularly those involving nucleotides. It participates in the synthesis of DNA and RNA, as well as in lipid and carbohydrate metabolism.

Biological Activity

The biological activities of 2,4-Diethylpyrimidine can be summarized as follows:

-

Antimicrobial Activity:

Research indicates that pyrimidine derivatives exhibit antimicrobial properties. The inhibition of DHFR by 2,4-Diethylpyrimidine may contribute to its effectiveness against bacterial infections. -

Antitumor Activity:

In vitro studies have shown that compounds similar to 2,4-Diethylpyrimidine can inhibit the growth of cancer cells by targeting key enzymes involved in cell cycle regulation. -

Neuroprotective Effects:

Emerging evidence suggests that certain pyrimidine derivatives may possess neuroprotective properties by modulating oxidative stress responses in neuronal cells .

Case Studies

-

Inhibition of Dihydrofolate Reductase:

A study demonstrated that 2,4-Diethylpyrimidine effectively inhibited DHFR activity in a dose-dependent manner. The IC50 value was found to be significantly lower than that of many known DHFR inhibitors, indicating its potential as a therapeutic agent against diseases requiring rapid cell division. -

Antioxidant Properties:

In another investigation focused on oxidative stress modulation, 2,4-Diethylpyrimidine showed promising results in reducing oxidative damage in cultured cells exposed to harmful agents. This suggests a potential application in conditions characterized by oxidative stress, such as neurodegenerative diseases .

Data Table: Biological Activities of 2,4-Diethylpyrimidine

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.